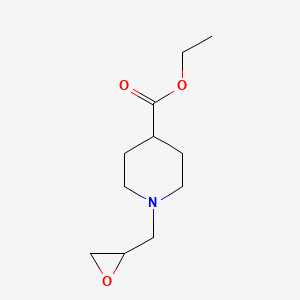
Methyl 2-(1,5-naphthyridin-2-yl)acetate
Overview
Description
Methyl 2-(1,5-naphthyridin-2-yl)acetate, also known as MNAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNAA is a heterocyclic compound that belongs to the family of naphthyridines, which are known to possess a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 2-(1,5-naphthyridin-2-yl)acetate: is a valuable precursor in the synthesis of heterocyclic compounds. The 1,5-naphthyridine moiety is a crucial scaffold in medicinal chemistry due to its bioactivity. Researchers utilize this compound to synthesize diverse heterocycles, which can lead to the development of new therapeutic agents .
Ligand for Metal Complexes
This compound acts as a ligand, coordinating with metals to form complexes. In one study, 1,5-naphthyridine derivatives were observed to coordinate with Pd(II) to produce various complexes. These metal complexes have potential applications in catalysis and materials science .
Biological Activity
The naphthyridine ring system found in Methyl 2-(1,5-naphthyridin-2-yl)acetate is known for a wide range of biological activities. It’s used in the study of compounds that may exhibit antibacterial, antifungal, or anticancer properties, contributing to the discovery of new drugs .
Optical Applications
Due to its unique structural features, this compound can be used in the study of optical materials. The naphthyridine derivatives are explored for their luminescent properties, which could be applied in the development of organic light-emitting diodes (OLEDs) and other photonic devices .
Reactivity Studies
The reactivity of Methyl 2-(1,5-naphthyridin-2-yl)acetate with various reagents is a field of interest. Understanding its behavior in reactions such as oxidations, reductions, and cross-coupling can provide insights into designing more efficient synthetic routes for pharmaceuticals .
Development of Diagnostic Agents
Researchers are investigating the use of naphthyridine derivatives in the development of diagnostic agents. These compounds can be tagged with imaging agents and used in diagnostic imaging to detect diseases like cancer .
Chemical Sensors
The structural framework of naphthyridine derivatives makes them suitable for use in chemical sensors. These sensors can detect the presence of specific ions or molecules, which is crucial in environmental monitoring and industrial processes .
Study of Non-covalent Interactions
Methyl 2-(1,5-naphthyridin-2-yl)acetate: is also used in the study of non-covalent interactions, such as hydrogen bonding and π-π interactions. This research is fundamental in understanding molecular recognition processes, which are vital in biological systems and material science .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(1,5-naphthyridin-2-yl)acetate are currently unknown. This compound is a derivative of the 1,5-naphthyridine class , which is known to exhibit a variety of biological activities.
Mode of Action
As a 1,5-naphthyridine derivative, it may interact with its targets through hydrogen bonding . .
properties
IUPAC Name |
methyl 2-(1,5-naphthyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-8-4-5-9-10(13-8)3-2-6-12-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLYPVCCYRBJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)
![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)








![4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390899.png)


